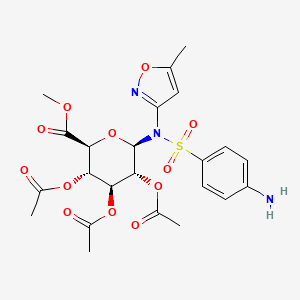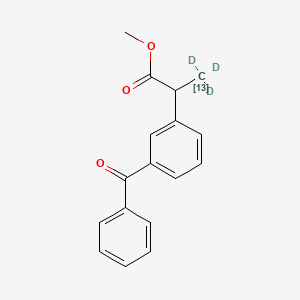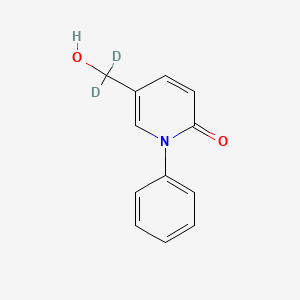
5-Hydroxymethyl Pirfenidone-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl Pirfenidone-d2: is a deuterium-labeled derivative of 5-Hydroxymethyl Pirfenidone, a metabolite of Pirfenidone. Pirfenidone is an antifibrotic agent used primarily in the treatment of idiopathic pulmonary fibrosis (IPF). The deuterium labeling in this compound makes it useful in various scientific studies, particularly in pharmacokinetic and pharmacodynamic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl Pirfenidone-d2 involves the deuteration of 5-Hydroxymethyl Pirfenidone. The process typically includes the introduction of deuterium atoms into the hydroxymethyl group of the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is often produced in specialized facilities equipped to handle deuterated chemicals.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethyl Pirfenidone-d2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-Carboxy Pirfenidone-d2.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
5-Carboxy Pirfenidone-d2: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5-Hydroxymethyl Pirfenidone-d2 is used in studies involving the metabolic pathways of Pirfenidone. Its deuterium labeling allows for precise tracking and quantification in mass spectrometry studies.
Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of Pirfenidone. It helps in understanding the distribution, metabolism, and excretion of the drug in biological systems.
Medicine: The compound is valuable in clinical research for developing new therapeutic strategies for IPF and other fibrotic diseases. It aids in the evaluation of drug efficacy and safety.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl Pirfenidone-d2 is closely related to that of Pirfenidone. Pirfenidone exerts its antifibrotic effects by modulating the activity of transforming growth factor-beta (TGF-β) and other fibrogenic growth factors. This modulation leads to a decrease in fibroblast proliferation, myofibroblast differentiation, and collagen synthesis, thereby reducing fibrosis .
Comparison with Similar Compounds
5-Carboxy Pirfenidone-d2: Another metabolite of Pirfenidone, formed through the oxidation of 5-Hydroxymethyl Pirfenidone-d2.
Pirfenidone: The parent compound, used in the treatment of IPF.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and traceability of the compound in metabolic studies, making it a valuable tool for understanding the pharmacokinetics and pharmacodynamics of Pirfenidone.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
5-[dideuterio(hydroxy)methyl]-1-phenylpyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i9D2 |
InChI Key |
YLTGBKWRQSGNOI-KNXIQCGSSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN(C(=O)C=C1)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


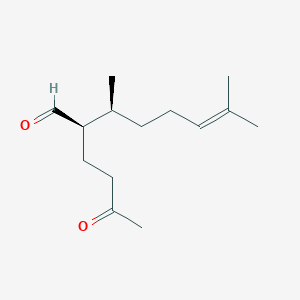
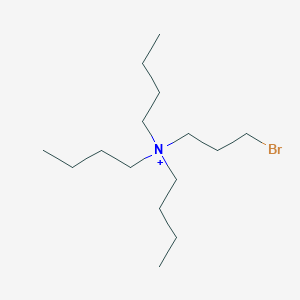
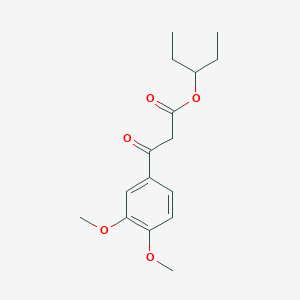
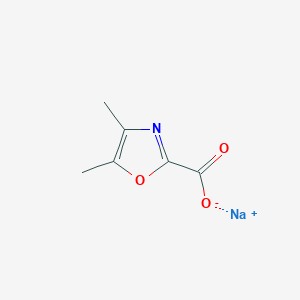
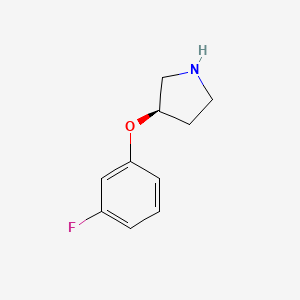
![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
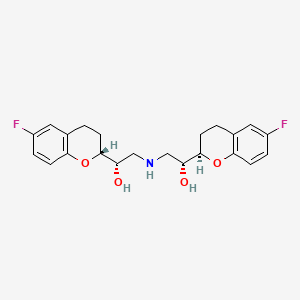
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)
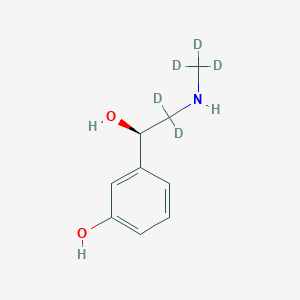
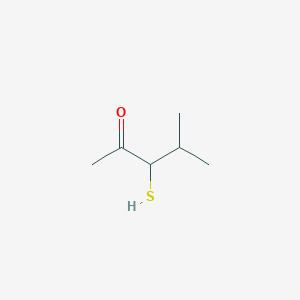
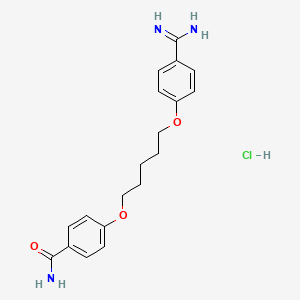
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
